molecular formula C11H9NO3 B1333294 2-Methyl-1-oxoisoquinoline-3-carboxylic acid CAS No. 89806-32-6

2-Methyl-1-oxoisoquinoline-3-carboxylic acid

Cat. No.: B1333294
CAS No.: 89806-32-6
M. Wt: 203.19 g/mol
InChI Key: KUTOFSHPQXLKGS-UHFFFAOYSA-N
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Description

2-Methyl-1-oxoisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the isoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-oxoisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.

Scientific Research Applications

2-Methyl-1-oxoisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit topoisomerases, which are enzymes involved in DNA replication, thereby exhibiting anticancer activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    Quinoline: Similar in structure but lacks the carboxylic acid group.

    Isoquinoline: The parent compound without the methyl and carboxylic acid substituents.

    2-Methylquinoline: Similar but lacks the carboxylic acid group.

Uniqueness: 2-Methyl-1-oxoisoquinoline-3-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-methyl-1-oxoisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-12-9(11(14)15)6-7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTOFSHPQXLKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368697
Record name 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89806-32-6
Record name 3-Isoquinolinecarboxylic acid, 1,2-dihydro-2-methyl-1-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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